molecular formula C14H11N3O3S2 B5747960 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine

5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine

Cat. No. B5747960
M. Wt: 333.4 g/mol
InChI Key: ASMQYROGQKIMMM-UHFFFAOYSA-N
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Description

5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine, also known as MBTA, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. MBTA is a benzothiadiazole derivative that contains a phenylsulfonylcarbonyl group, which makes it a useful tool for studying various biological processes.

Mechanism of Action

5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine is thought to exert its effects by binding to the active site of enzymes and disrupting their function. The phenylsulfonylcarbonyl group in 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine is believed to interact with the amino acid residues in the enzyme active site, leading to inhibition of enzyme activity.
Biochemical and Physiological Effects:
5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which is important for regulating pH in the body. 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine has also been shown to have neuroprotective effects, and may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine is its ability to inhibit the activity of a wide range of enzymes, making it a useful tool for studying enzyme function and inhibition. However, one limitation of 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine, including the development of new 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine derivatives with improved properties, such as increased selectivity for specific enzymes. Additionally, 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine may be useful for the development of new therapies for neurodegenerative diseases, and further research is needed to explore this potential application.

Synthesis Methods

5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine can be synthesized using a variety of methods, including the reaction of 5-methyl-2-aminobenzothiazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and neurodegenerative diseases. 5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine has been shown to inhibit the activity of various enzymes, including carbonic anhydrases and beta-lactamases, which are important targets for drug development.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-9-7-8-11-13(17-21-16-11)12(9)15-14(18)22(19,20)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMQYROGQKIMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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